molecular formula C13H9ClOS B6259552 5-chloro-2-(phenylsulfanyl)benzaldehyde CAS No. 262290-71-1

5-chloro-2-(phenylsulfanyl)benzaldehyde

Cat. No.: B6259552
CAS No.: 262290-71-1
M. Wt: 248.7
InChI Key:
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Description

5-chloro-2-(phenylsulfanyl)benzaldehyde is an organic compound with the molecular formula C13H9ClOS. It is a versatile material used in scientific research due to its unique properties, making it suitable for various applications, including drug development and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(phenylsulfanyl)benzaldehyde typically involves the reaction of 5-chloro-2-iodobenzaldehyde with thiophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-(phenylsulfanyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: 5-chloro-2-(phenylsulfanyl)benzoic acid.

    Reduction: 5-chloro-2-(phenylsulfanyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-2-(phenylsulfanyl)benzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-chloro-2-(phenylsulfanyl)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function. The phenylsulfanyl group can also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-(methylsulfanyl)benzaldehyde
  • 5-chloro-2-(ethylsulfanyl)benzaldehyde
  • 5-chloro-2-(propylsulfanyl)benzaldehyde

Uniqueness

5-chloro-2-(phenylsulfanyl)benzaldehyde is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and physical properties compared to its analogs. This group enhances the compound’s stability and reactivity, making it more suitable for specific applications in research and industry.

Properties

CAS No.

262290-71-1

Molecular Formula

C13H9ClOS

Molecular Weight

248.7

Purity

95

Origin of Product

United States

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